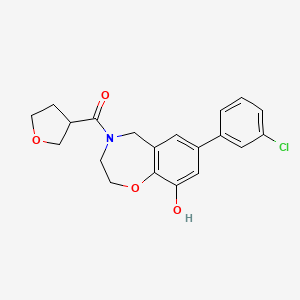

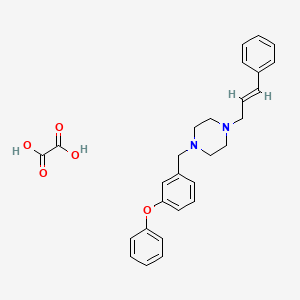

![molecular formula C14H13N3O2S2 B5500225 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine and related compounds typically involves multiple steps, including reactions such as cyclization and the formation of co-crystals. For instance, in a study by Channar et al. (2019), the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 (Channar, Saeed, Larik, Bolte, & Erben, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bond angles and interactions. Smith & Lynch (2013) studied the crystal structures of related thiadiazole derivatives, finding intricate hydrogen-bonding motifs and planarity in the molecular structures (Smith & Lynch, 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine can lead to the formation of various derivatives. For instance, Patel and Mehta (2006) describe the preparation of Schiff Base/anils/azomethines by facile condensation with aromatic aldehydes (Patel & Mehta, 2006).

Physical Properties Analysis

Physical properties such as crystallinity and phase behavior are critical in understanding these compounds. Sonpatki et al. (1999) synthesized and characterized polymers based on similar thiadiazole derivatives, providing insights into their physical properties (Sonpatki, Skaria, Fradet, Ponrathnam, & Rajan, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for applications. El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, shedding light on the chemical properties of similar compounds (El-Emam et al., 2020).

科学的研究の応用

Synthesis and Antiviral Activity

Researchers have developed sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-amine structure, exhibiting anti-tobacco mosaic virus activity. These compounds were synthesized through a multi-step process, starting from basic aromatic acids to the final sulfonamide derivatives, showcasing their potential in antiviral applications (Zhuo Chen et al., 2010).

Antimicrobial and Antifungal Properties

Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocycles, leading to the creation of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of such derivatives in combating microbial infections (N. Kobzar et al., 2019).

Synthesis and Characterization of Heterocyclic Azodyes

Heterocyclic azodyes derived from thiadiazole have been synthesized and characterized, indicating potential applications in dyeing and biological studies. The dyes synthesized from thiadiazole derivatives showed promising biological activity, underscoring the versatility of the thiadiazole ring in various applications (C. T. K. Kumar et al., 2013).

Green Synthesis of Functionalized Naphthol Derivatives

A green, efficient, and solvent-free synthesis of diverse functionalized aminoalkyl and amidoalkyl naphthol derivatives has been reported. Utilizing 1,3,4-thiadiazol-2-amine in a multicomponent reaction demonstrates an eco-friendly approach to synthesizing valuable compounds for pharmaceutical and chemical research (Elahe Hadadianpour & Behjat Pouramiri, 2019).

Potential Antihypertensive Agents

The synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents illustrates the therapeutic applications of thiadiazole derivatives. This study signifies the exploration of thiadiazole compounds in developing new treatments for hypertension (Amarish B. Samel & N. Pai, 2010).

特性

IUPAC Name |

5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c15-14-17-16-13(20-14)7-8-21(18,19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTPIBBRBCUGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)